molecular formula C10H9BrN4 B11054174 4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile

4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile

Cat. No. B11054174
M. Wt: 265.11 g/mol
InChI Key: OUVSFOJUBKXPFO-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile is a heterocyclic organic compound with a pyridine ring substituted with amino, bromo, isopropyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-isopropylpyridine, followed by nitrile formation and subsequent amination. The reaction conditions often include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light to introduce the bromine atom.

    Nitrile Formation: Using cyanogen bromide or other nitrile-forming reagents under basic conditions.

    Amination: Introducing the amino group via nucleophilic substitution using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The nitrile groups can be reduced to amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Using organometallic reagents like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as pharmaceuticals. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes. Its reactivity and functional groups make it suitable for various applications, including coatings and electronic materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloro-6-(propan-2-yl)pyridine-3,5-dicarbonitrile: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-2-bromo-6-methylpyridine-3,5-dicarbonitrile: Similar structure but with a methyl group instead of isopropyl.

    4-Amino-2-bromo-6-(propan-2-yl)pyridine-3-carbonitrile: Similar structure but with only one nitrile group.

Uniqueness

4-Amino-2-bromo-6-(propan-2-yl)pyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of both nitrile groups and the isopropyl group offers a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological applications.

properties

Molecular Formula

C10H9BrN4

Molecular Weight

265.11 g/mol

IUPAC Name

4-amino-2-bromo-6-propan-2-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C10H9BrN4/c1-5(2)9-6(3-12)8(14)7(4-13)10(11)15-9/h5H,1-2H3,(H2,14,15)

InChI Key

OUVSFOJUBKXPFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C(=C1C#N)N)C#N)Br

Origin of Product

United States

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